glycoprotein 35, hepatitis C virus glycoprotein 35, hepatitis C virus
Brand Name: Vulcanchem
CAS No.: 148349-77-3
VCID: VC0235821
InChI:
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 0

glycoprotein 35, hepatitis C virus

CAS No.: 148349-77-3

Cat. No.: VC0235821

Molecular Formula: C11H18O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

glycoprotein 35, hepatitis C virus - 148349-77-3

Specification

CAS No. 148349-77-3
Molecular Formula C11H18O4
Molecular Weight 0

Introduction

Structural Characteristics of gp35

Molecular Properties and Glycosylation

Glycoprotein gp35 is characterized by extensive post-translational modifications, most notably N-linked glycosylation that contributes significantly to its apparent molecular weight. The core protein has a considerably lower molecular mass, with glycosylation accounting for a substantial portion of the 35 kDa observed in gel electrophoresis . E1, the parent glycoprotein, contains a highly glycosylated N-terminal ectodomain with 8 conserved cysteines that participate in disulfide bonding critical for proper protein folding and function .

In vitro translation and translocation studies have demonstrated that proper folding of gp35/E1 requires specific oxidizing conditions. Experiments utilizing dog pancreas microsomes have shown that synthesis and post-translational incubation under oxidizing conditions with glutathione disulfide (GSSG) at concentrations of 10 mM are optimal for proper protein folding . These conditions facilitate the formation of the correct disulfide bonds that stabilize the protein's tertiary structure.

Structural Organization and Domains

Recent crystallographic studies have provided groundbreaking insights into the structural organization of the N-terminal domain of the HCV E1 ectodomain, which encompasses gp35. The 3.5-Å resolution crystal structure revealed a surprising architecture consisting of a complex network of covalently linked intertwined homodimers . This structure diverges significantly from the expected truncated class II fusion protein fold that had been hypothesized based on analogy to other viral envelope proteins.

Additionally, biochemical studies have demonstrated that E1 can form SDS-resistant trimers in the context of cell-cultured HCV (HCVcc) and HCV pseudoparticles (HCVpp) . Interestingly, the formation of these trimers depends on the coexpression of E2, suggesting important structural interplay between the two envelope glycoproteins . The transmembrane domain of E1 (TME1) appears to play a critical role in these oligomerization events.

Relationship to E1 Glycoprotein

Glycoprotein gp35 represents a specific form of the E1 envelope protein, characterized by its glycosylation state and apparent molecular weight. E1 is a type I transmembrane protein that, together with E2, constitutes the HCV envelope glycoprotein complex . While initial research suggested that E2 was the principal functional component of this complex, accumulating evidence indicates that E1 makes essential contributions to multiple aspects of the viral life cycle.

The functional relationship between gp35 and the full-length E1 glycoprotein remains an area of active investigation. Some studies suggest that gp35 may represent an intracellular processing intermediate or a specific glycoform of E1 that plays distinct roles in viral assembly or host immune interactions .

Expression and Detection Methods

Recombinant Expression Systems

Several expression systems have been developed to produce and study gp35, with recombinant vaccinia virus vectors being among the most widely used. Infection of mammalian cells with vectors encoding the HCV structural region generates major protein species including gp35 (E1) . This approach has facilitated detailed biochemical characterization of the protein and its interactions.

In one comprehensive study, researchers constructed recombinant vaccinia virus vectors for expression of the structural region of HCV. Infection of mammalian cells with a vector encoding C-E1-E2-NS2 generated major protein species including a 33-35 kDa E1 protein . The bulk of E1 expressed was integrated into endoplasmic reticulum membranes as core-glycosylated species, suggesting that these represent intracellular forms of the HCV envelope proteins .

Other expression systems have included insect cells, which have been used to produce gp35 for immunological studies . The protein expressed in these various systems maintains antigenic properties similar to those observed in natural infections, making them valuable tools for studying gp35 structure and function.

In vitro Translation and Processing

Cell-free systems have been instrumental in studying the folding and processing of gp35/E1. In vitro translation and translocation into dog pancreas microsomes have allowed researchers to investigate the oxidative folding process under controlled conditions . These systems typically utilize 35S-labeled HCV proteins translated and translocated into microsomes, followed by immunoprecipitation and SDS-PAGE analysis.

Optimal conditions for synthesis and post-translational folding have been established through careful titration of reagents including potassium acetate, dithiothreitol, and magnesium chloride . These studies have revealed that proper folding of E1 requires specific oxidizing conditions and can be monitored over time through the formation of disulfide-linked species.

Patient GroupAntibody Detection RateReference
Various stages of HCV disease7-23%
Convalescent HCV patientsPositive detection (specific percentage not reported)
Rabbit immunization modelStrong reactivity

Despite its limited utility as a diagnostic marker, the study of anti-gp35 antibodies in patient sera has provided valuable insights into the immunological aspects of HCV infection and the relative immunogenicity of different viral proteins.

Functional Roles in the Viral Life Cycle

Participation in Viral Entry

Recent studies have illuminated crucial roles for E1/gp35 in viral entry processes. While E2 has been established as the primary receptor-binding protein, E1 appears to modulate these interactions and may play a direct role in the fusion step of viral entry . This hypothesis is supported by the observation that mutations conferring resistance to inhibitors of late steps of HCV entry are frequently located in E1 .

Additionally, E1 plays a role in modulating the exposure of the CD81-binding region on E2, further highlighting its importance in coordinating the viral entry process . The structural determinants within gp35 that mediate these functions are beginning to be elucidated through mutagenesis studies targeting the N-terminal region of E1.

Receptor Interactions and Specificity

MutationLocationPhenotypic EffectReference
T213AN-terminal region of E1Attenuated infectivity; shift from CLDN1 to CLDN6 dependence
I262AN-terminal region of E1Attenuated infectivity; shift from CLDN1 to CLDN6 dependence
D263AN-terminal region of E1Non-infectious; assembly of particles lacking genomic RNA

These findings collectively establish E1/gp35 as a multifunctional protein with critical roles in viral entry, receptor specificity, and genomic RNA packaging during assembly.

Immunological Properties

Antigenicity in Human Infections

Despite its importance in viral structure and function, gp35 exhibits relatively low antigenicity in human infections. Studies have consistently shown that only a small percentage (7-23%) of HCV patients develop detectable antibodies against gp35 . This limited immunogenicity contrasts with the stronger antibody responses typically observed against other viral proteins, particularly E2.

The reasons for this low antigenicity remain incompletely understood but may include structural features that limit epitope accessibility, glycan shielding of immunogenic determinants, or immunomodulatory properties that actively suppress antibody responses. Understanding these mechanisms could provide insights into HCV immune evasion strategies.

Vaccine Development Considerations

Despite its limited natural immunogenicity, gp35/E1 represents an important consideration in HCV vaccine development. Immunization studies in animal models have shown that purified E1-E2 complexes can generate high titers of anti-E1 and anti-E2 antibodies and induce protective immunity in chimpanzees . These findings suggest that appropriate formulation and delivery of E1 antigens might overcome the limitations observed in natural infections.

The structural insights gained from recent crystallographic studies of E1 could inform rational design of immunogens that present critical epitopes in more immunogenic conformations. Additionally, the unexpected role of E1 in receptor specificity suggests that antibodies targeting this protein might have neutralizing potential through mechanisms distinct from those targeting E2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator